

Molecular Mechanism of Action and Signaling Pathway

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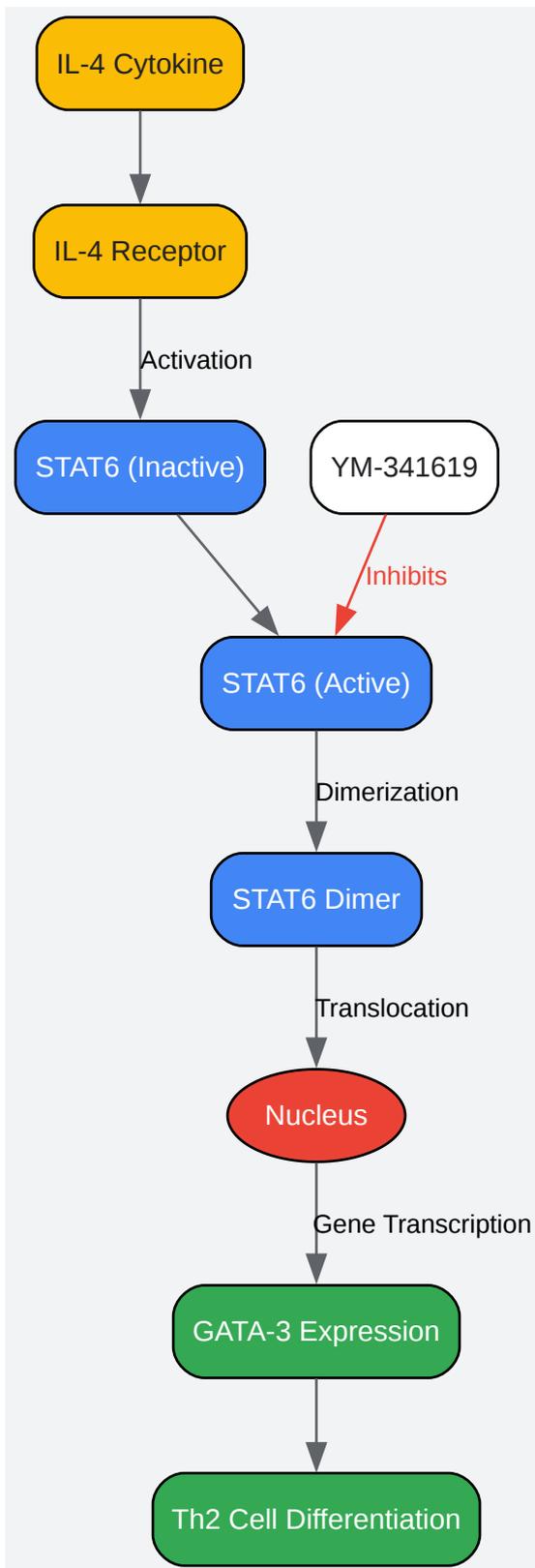
Compound Focus: YM-341619

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YM-341619 exerts its effects by selectively inhibiting the **Signal Transducer and Activator of Transcription 6 (STAT6)** pathway, which is crucial in initiating allergic inflammation [1] [2] [3].

The diagram below illustrates the core mechanism by which **YM-341619** inhibits the IL-4/STAT6 pathway to suppress Th2 cell differentiation.



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YM-341619 inhibits STAT6 activation, preventing Th2 differentiation.

In experimental models, **YM-341619** demonstrated high potency and selectivity. It did not affect Th1 cell differentiation driven by IL-12, nor did it impact the production of IFN- γ or the expression of the Th1 transcription factor T-bet, confirming its specific action on the Th2 pathway [1].

Quantitative Pharmacological Profile

The table below summarizes the key quantitative data for **YM-341619**:

Parameter	Value	Experimental Context
IC ₅₀ (STAT6 Inhibition)	0.70 nM	Direct inhibition of STAT6 [2] [3]
IC ₅₀ (Th2 Differentiation)	0.28 nM	Inhibition of IL-4-induced Th2 differentiation in mouse spleen T cells [2] [3]
ED ₅₀ (IgE Production)	0.026 mg/kg	Oral dose in DNP-Ascaris-sensitized rats [2] [3]
Oral Efficacy (Airway)	0.003 - 3 mg/kg	Dose range for suppressing eosinophilia & hyperresponsiveness in OVA-sensitized rats [1]
Oral Bioavailability (F%)	25%	In 8-week-old female Balb/c mice [2] [3]

Detailed Experimental Protocols

The following are the key experimental methodologies used to characterize **YM-341619**'s activity.

In Vitro STAT6 Reporter Gene Assay

This protocol measures the compound's direct effect on STAT6-dependent transcription [2] [3].

- **Cell Line:** FW4 cells.
- **Procedure:**

- Cells are pretreated with **YM-341619** (0.1 - 100 nM) for 30 minutes.
- IL-4 is then added to stimulate the STAT6 pathway.
- After incubation, luciferase activity is measured to quantify STAT6-mediated gene expression.
- **Key Outcome:** IC₅₀ value for inhibition of IL-4-induced reporter activity was **1.5 nM** [2] [3].

In Vitro Th2 Differentiation Assay

This protocol assesses the functional impact of STAT6 inhibition on T-cell fate [1] [2] [3].

- **Cell Source:** T cells isolated from mouse spleen.
- **Culture Conditions:** Cells are cultured with anti-CD3 and anti-CD28 antibodies in the presence of IL-4 to drive Th2 differentiation.
- **Treatment:** **YM-341619** (0.1 - 10 nM) is added 30 minutes before IL-4 stimulation.
- **Analysis:**
 - **Cytokine Production:** IL-4 and IL-13 levels in culture supernatant are measured by ELISA.
 - **Gene Expression:** mRNA levels of **GATA-3** and **T-bet** are analyzed by RT-PCR after 16 hours of IL-4 stimulation.
- **Key Outcome:** **YM-341619** concentration-dependently reduced IL-4/IL-13 production and GATA-3 expression, without affecting IFN- γ or T-bet [1] [2] [3].

In Vivo Rat Allergic Asthma Model

This protocol evaluates the efficacy of **YM-341619** in a whole-organism context [1] [2] [3].

- **Animal Model:** Ovalbumin (OVA)-sensitized and challenged rats.
- **Dosing:** **YM-341619** is administered orally (0.003 - 3 mg/kg) during the sensitization and/or challenge phase.
- **Endpoint Measurements:**
 - **Airway Eosinophilia:** Count of eosinophils in bronchoalveolar lavage (BAL) fluid or lung tissue.
 - **Airway Hyperresponsiveness (AHR):** Measurement of airway resistance in response to a bronchoconstrictor.
 - **Serum Immunoglobulins:** Levels of OVA-specific IgE and IgG2a are measured by ELISA.
 - **Cytokine Production:** Ex vivo measurement of IL-4, IL-13, and IFN- γ from splenocytes re-stimulated with OVA.
- **Key Outcome:** Orally administered **YM-341619** dose-dependently suppressed eosinophil accumulation in the lung, AHR, and allergen-specific IgE levels [1].

Efficacy in Disease Models

YM-341619 has shown significant efficacy across multiple preclinical models of allergic disease, demonstrating its potential as an anti-allergic agent [1] [2].

- **Allergic Asthma Models:** **YM-341619** administered orally (0.003 to 3 mg/kg) produced a dose-dependent suppression of key asthma phenotypes: eosinophil accumulation in the lung and airway hyperresponsiveness [1].
- **Systemic Allergic Response Model:** In DNP-Ascaris-sensitized rats, oral **YM-341619** (0.003 to 0.03 mg/kg) reduced plasma IgE levels in a dose-dependent manner without affecting IgG2a, indicating a selective suppression of the Th2-driven antibody response [1] [2] [3].

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References

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